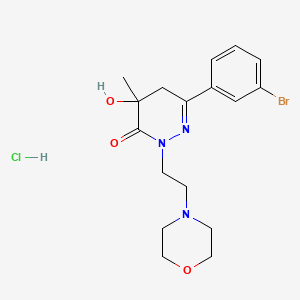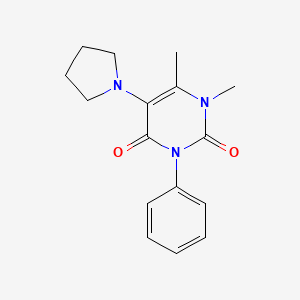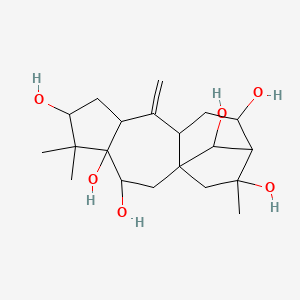
3(2H)-Pyridazinone, 4,5-dihydro-6-(m-bromophenyl)-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 4,5-dihydro-6-(m-bromophenyl)-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride is a synthetic organic compound belonging to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the bromophenyl, hydroxy, methyl, and morpholinoethyl groups, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-6-(m-bromophenyl)-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Bromophenyl Group: Bromination of the phenyl ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of the Hydroxy and Methyl Groups: Hydroxylation and methylation can be performed using reagents such as sodium hydroxide and methyl iodide, respectively.
Attachment of the Morpholinoethyl Group: This step involves the reaction of the pyridazinone intermediate with 2-chloroethylmorpholine under nucleophilic substitution conditions.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromophenyl group to a phenyl group can be achieved using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogenation catalysts.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Phenyl derivatives.
Substitution Products: Amino or thio derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenyl and morpholinoethyl groups may enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 3(2H)-Pyridazinone, 4,5-dihydro-6-phenyl-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
- 3(2H)-Pyridazinone, 4,5-dihydro-6-(p-bromophenyl)-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride
Uniqueness
The unique combination of functional groups in 3(2H)-Pyridazinone, 4,5-dihydro-6-(m-bromophenyl)-4-hydroxy-4-methyl-2-(2-morpholinoethyl)-, hydrochloride contributes to its distinct chemical properties and biological activities. The presence of the bromophenyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds.
特性
CAS番号 |
33048-54-3 |
|---|---|
分子式 |
C17H23BrClN3O3 |
分子量 |
432.7 g/mol |
IUPAC名 |
3-(3-bromophenyl)-5-hydroxy-5-methyl-1-(2-morpholin-4-ylethyl)-4H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C17H22BrN3O3.ClH/c1-17(23)12-15(13-3-2-4-14(18)11-13)19-21(16(17)22)6-5-20-7-9-24-10-8-20;/h2-4,11,23H,5-10,12H2,1H3;1H |
InChIキー |
UMLZMEDREVTPKP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=NN(C1=O)CCN2CCOCC2)C3=CC(=CC=C3)Br)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















